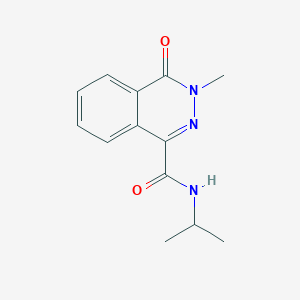
3-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE is a heterocyclic compound that belongs to the phthalazine family This compound is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of isopropylamine with 3-methylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted phthalazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the suppression of disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
3-METHYL-4-OXO-3,4-DIHYDROIMIDAZO[5,1-D][1,2,3,5]TETRAZINE-8-CARBOXAMIDE: Known for its antitumor activity.
1-METHYL-4-OXO-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE: Used in various therapeutic applications.
Uniqueness
N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its isopropyl and methyl groups provide distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-propan-2-ylphthalazine-1-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)14-12(17)11-9-6-4-5-7-10(9)13(18)16(3)15-11/h4-8H,1-3H3,(H,14,17) |
InChI Key |
UPAKEYCYLNWGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]quinolin-5-yl)acetic acid, methyl ester](/img/structure/B11074559.png)
![2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide](/img/structure/B11074561.png)
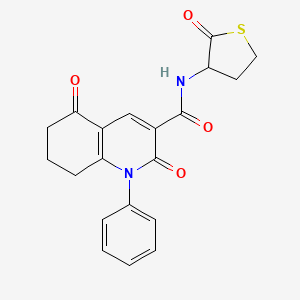
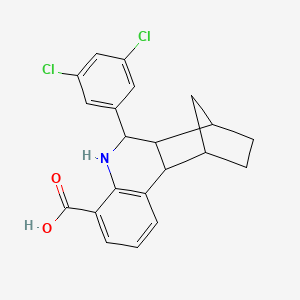
![4-methyl-2'-phenylhexahydro-1'H-spiro[cyclohexane-1,4'-pyrrolo[3,4-a]pyrrolizine]-1',3'(2'H)-dione](/img/structure/B11074584.png)

![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11074587.png)
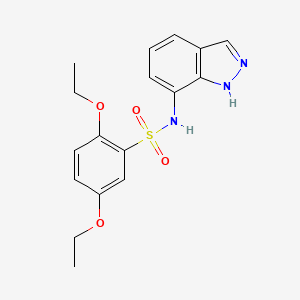
![4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11074601.png)
![2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11074604.png)
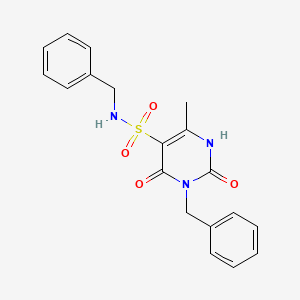
![2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11074612.png)
![2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B11074620.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-(diphenylmethyl)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11074626.png)
